5-(1H-benzimidazol-2-yl)pyridin-2-ol
Overview
Description
Synthesis Analysis
The synthesis of 5-(1H-benzimidazol-2-yl)pyridin-2-ol and related compounds involves multiple strategies, including condensation reactions and catalyzed coupling processes. A notable method is the reaction of p-(dimethylamino)benzaldehyde with 5-amino-3-methyl-1-phenylpyrazole and 2-RCOCH2-1H-benzimidazoles, producing 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines. This transformation encompasses the formation of compounds with a 1,4-dihydropyridine ring, followed by aromatization via the splitting off of N,N-dimethylaniline or oxidation (Dzvinchuk, 2007).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including 5-(1H-benzimidazol-2-yl)pyridin-2-ol, often features intricate hydrogen-bonding patterns. Crystallographic analyses reveal similar chain hydrogen-bonding patterns among derivatives, contributing to their stability and potential biological activity. For instance, the fluorophenoxy derivative of a closely related molecule demonstrated good antimicrobial activity, highlighting the significance of molecular structure in determining biological properties (Sukiennik et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving 5-(1H-benzimidazol-2-yl)pyridin-2-ol derivatives can lead to a variety of products with significant chemical diversity. These reactions are often characterized by their selectivity and the ability to introduce functional groups that modulate the physical and chemical properties of the molecules. For example, the condensation of 1H-benzimidazol-2-ylacetonitrile with different heterocyclic amines results in the synthesis of various derivatives, showcasing the compound's versatility in organic synthesis (Mohamed et al., 2011).
Physical Properties Analysis
The physical properties of 5-(1H-benzimidazol-2-yl)pyridin-2-ol and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their potential applications. These properties are influenced by the molecular structure and the presence of specific functional groups. Studies have shown that the hydration states, crystalline forms, and intermolecular interactions significantly affect the physical properties of these compounds (Freire et al., 2003).
Chemical Properties Analysis
The chemical properties of 5-(1H-benzimidazol-2-yl)pyridin-2-ol derivatives are defined by their reactivity towards various reagents, stability under different conditions, and the ability to undergo a range of chemical transformations. These properties are essential for their application in synthetic chemistry and materials science. The compound's reactivity with metal ions to form complexes is particularly noteworthy, as it opens up avenues for the development of metal-organic frameworks and nanocomposites with diverse functionalities (Abdolmaleki & Molavian, 2015).
Scientific Research Applications
DNA Interaction and Biological Applications Another aspect of research focuses on the interaction of benzimidazole derivatives, such as Hoechst 33258 and its analogues, with DNA. These compounds bind strongly to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. Their ability to access cells readily has made them valuable as fluorescent DNA stains in cell biology, contributing to chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Furthermore, their potential as radioprotectors and topoisomerase inhibitors positions them as starting points for rational drug design and as models to investigate DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Optoelectronic Material Development Research on quinazolines and pyrimidines, including structures related to benzimidazole derivatives, has expanded into optoelectronics. These compounds are recognized for their broad spectrum of biological activities and have found recent applications in the synthesis and application of electronic devices, luminescent elements, and photoelectric conversion elements. The integration of benzimidazole and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, highlighting their potential in organic light-emitting diodes (OLEDs), nonlinear optical materials, and as colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(1H-benzimidazol-2-yl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-11-6-5-8(7-13-11)12-14-9-3-1-2-4-10(9)15-12/h1-7H,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRLGIZVNZPDAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CNC(=O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420742 | |
Record name | 5-(1H-benzimidazol-2-yl)pyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-benzimidazol-2-yl)pyridin-2-ol | |
CAS RN |
54627-94-0 | |
Record name | 5-(1H-Benzimidazol-2-yl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54627-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1H-benzimidazol-2-yl)pyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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